molecular formula C₅₈H₈₈N₂O₁₀ B1146800 环磷酸环丙胺 CAS No. 1178510-81-0

环磷酸环丙胺

货号 B1146800
CAS 编号: 1178510-81-0
分子量: 973.32
InChI 键:
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis The synthesis of Cyclopamine Tartrate involves complex organic synthesis techniques to achieve its unique steroidal structure. A notable method for the asymmetric synthesis of cyclopamine includes a two-stage relay strategy, starting with the total synthesis of veratramine followed by chemo-selective redox manipulations to convert veratramine to cyclopamine (Shao et al., 2023). This process showcases the challenges in synthesizing complex natural products and highlights the advancements in organic synthesis methodologies.

Molecular Structure Analysis The molecular structure of Cyclopamine Tartrate is characterized by its steroidal alkaloid framework, which includes a fused ring system typical of steroids and specific functional groups responsible for its biological activity. The interaction of Cyclopamine Tartrate with the Smoothened (Smo) receptor, a critical component of the Hh signaling pathway, is facilitated by its molecular structure, enabling it to effectively inhibit the pathway (Chen et al., 2002).

科学研究应用

  1. 癌症治疗: CycT 已显示出抑制与多种人类癌症密切相关的刺猬 (Hh) 信号通路的有效性。与环丙胺相比,它具有更高的抑制活性,并且在缩小肿瘤方面更有效,特别是在基底细胞癌中 (Fan 等人,2011).

  2. 肺癌治疗: CycT 对非小细胞肺癌 (NSCLC) 异种移植瘤的生长表现出强烈的抑制作用。已发现它可以减少 NSCLC 细胞中的血红素合成和降解,并抑制线粒体中的耗氧。这表明其在肺癌治疗中靶向血红素代谢和氧化磷酸化 (OXPHOS) 的潜力 (Kalainayakan 等人,2019).

  3. 银屑病治疗: CycT 在银屑病治疗中显示出前景。局部涂抹 CycT 于银屑病皮损可导致皮损迅速消退,证明其作为皮肤病治疗的潜力 (Taş & Avcı,2004).

  4. 致畸作用: 从历史上看,环丙胺(CycT 的母体化合物)被确定为导致独眼羔羊的致畸剂。这一发现让人们了解到它在抑制刺猬信号通路中的作用及其在癌症治疗中的潜力 (Keeler,1970).

  5. 干细胞研究: CycT 已被用于研究抑制刺猬信号通路对间充质干细胞软骨分化的影响,从而深入了解细胞发育和潜在的治疗应用 (Wu 等人,2013).

安全和危害

Cyclopamine Tartrate is classified as a germ cell mutagenicity, Category 2 and reproductive toxicity, Category 2. It is suspected of causing genetic defects and damaging fertility or the unborn child .

未来方向

Cyclopamine Tartrate has shown promise in combating lung cancer by inhibiting heme metabolism and OXPHOS . It is currently being investigated for its therapeutic potential in cancer treatments .

属性

IUPAC Name

(3S,3'R,3'aS,6'S,6aS,6bS,7'aR,9R,11aS,11bR)-3',6',10,11b-tetramethylspiro[2,3,4,6,6a,6b,7,8,11,11a-decahydro-1H-benzo[a]fluorene-9,2'-3a,4,5,6,7,7a-hexahydro-3H-furo[3,2-b]pyridine]-3-ol;methane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H41NO2.CH4/c1-15-11-24-25(28-14-15)17(3)27(30-24)10-8-20-21-6-5-18-12-19(29)7-9-26(18,4)23(21)13-22(20)16(27)2;/h5,15,17,19-21,23-25,28-29H,6-14H2,1-4H3;1H4/t15-,17+,19-,20-,21-,23-,24+,25-,26-,27-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDXYVRWWSSRIFU-HBYCUIHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C.CC1CC2C(C(C3(O2)CCC4C5CC=C6CC(CCC6(C5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C.C[C@H]1C[C@@H]2[C@H]([C@H]([C@]3(O2)CC[C@H]4[C@@H]5CC=C6C[C@H](CC[C@@]6([C@H]5CC4=C3C)C)O)C)NC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H45NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopamine Tartrate

Citations

For This Compound
108
Citations
Q Fan, D Gu, M He, H Liu, T Sheng, G Xie… - Chinese Journal of …, 2011 - ncbi.nlm.nih.gov
… Here, we report properties of cyclopamine tartrate salt (CycT) and its activities in Hh signaling-mediated cancer in vitro and in vivo. Unlike Cyc, CycT is water soluble (5–10 mg/mL). The …
Number of citations: 27 www.ncbi.nlm.nih.gov
MM Alam, S Sohoni, SP Kalainayakan… - BMC …, 2016 - bmccancer.biomedcentral.com
… Here, by using the well-studied Hh inhibitor cyclopamine tartrate, we identified a new activity of this drug against aerobic respiration and mitochondrial function in NSCLC cancer cells. …
Number of citations: 40 bmccancer.biomedcentral.com
SP Kalainayakan, P Ghosh, S Dey, KE Fitzgerald… - Scientific reports, 2019 - nature.com
… Here, we show that cyclopamine tartrate (CycT) strongly suppresses the growth of subcutaneously implanted non-small cell lung cancer (NSCLC) xenografts and nearly eradicated …
Number of citations: 25 www.nature.com
PS Alemi, MCC Castro, E Berisha, Z Akter, L Zhang - Cancer Research, 2023 - AACR
2681: Combination therapy of heme inhibitory protein (HeSP2) and Cyclopamine tartrate (CycT) with chemotherapeutic drugs is an effective strategy for treatment of TNBC | Cancer …
Number of citations: 0 aacrjournals.org
E Berisha, A Ashrafi, MDCC Castro, L Zhang - Cancer Research, 2022 - AACR
2386: Investigating cyclopamine tartrate as a potential suppressor of lung adenocarcinoma and squamous cell carcinoma | Cancer Research | American Association for Cancer …
Number of citations: 0 aacrjournals.org
MM Alam, S Sohoni, SP Kalainayakan, M Garrossian… - Cancer Research, 2016 - AACR
3086: Cyclopamine tartrate, an anti-cancer agent targeting Hedgehog signaling, strongly interferes with mitochondrial function and suppresses aerobic respiration | Cancer Research | …
Number of citations: 0 aacrjournals.org
F Sandra, K Suryajaya, A Chouw, M Celinna… - 2023 - nopr.niscpr.res.in
… with that in cyclopamine tartrate-treated HSC-3 cells (P <0.05). However, no significant difference was observed in the SHH expression levels between cyclopamine tartrate and 100 µg/…
Number of citations: 2 nopr.niscpr.res.in
MM Alam - 2016 - utd-ir.tdl.org
… project we have also shown that Hedgehog (Hh) signaling inhibitors Cyclopamine tartrate … CHAPTER 2: CYCLOPAMINE TARTRATE, AN INHIBITOR OF HEDGEHOG SIGNALING, …
Number of citations: 2 utd-ir.tdl.org
ST Lee, KD Welch, KE Panter… - Journal of agricultural …, 2014 - ACS Publications
… of a cyclopamine-tartrate salt. The solubility of cyclopamine was increased to approximately 2 mg/mL as cyclopamine-tartrate … (42) Cyclopamine-tartrate salt was used to characterize the …
Number of citations: 99 pubs.acs.org
B Wainwright, A Garrossian, M Garrossian, D Gardner - 癌症, 2011
Number of citations: 0

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。